(E)-5-chloro-2-methylbenzaldehyde oxime
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Overview
Description
(E)-5-chloro-2-methylbenzaldehyde oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of the functional group -C=N-OH, where the nitrogen is double-bonded to a carbon atom and single-bonded to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-chloro-2-methylbenzaldehyde oxime typically involves the reaction of 5-chloro-2-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in methanol at room temperature. The base facilitates the formation of the oxime by deprotonating the hydroxylamine, making it more nucleophilic and able to attack the carbonyl carbon of the aldehyde .
Industrial Production Methods
Industrial production methods for oximes often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve crystallization or distillation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-5-chloro-2-methylbenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Oxidation: m-CPBA in ethyl acetate at room temperature.
Reduction: NaBH4 or LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) for the Beckmann rearrangement.
Major Products
Oxidation: 5-chloro-2-methylbenzonitrile.
Reduction: 5-chloro-2-methylbenzylamine.
Substitution: 5-chloro-2-methylbenzamide.
Scientific Research Applications
(E)-5-chloro-2-methylbenzaldehyde oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-5-chloro-2-methylbenzaldehyde oxime involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft . This action can help alleviate symptoms of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
Uniqueness
(E)-5-chloro-2-methylbenzaldehyde oxime is unique due to its specific structural features, such as the presence of a chlorine atom and a methyl group on the benzene ring. These substituents can influence its reactivity and interaction with biological targets, making it distinct from other oximes .
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(NE)-N-[(5-chloro-2-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-8(9)4-7(6)5-10-11/h2-5,11H,1H3/b10-5+ |
InChI Key |
AVRASAFNJNQLCJ-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)/C=N/O |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C=NO |
Origin of Product |
United States |
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